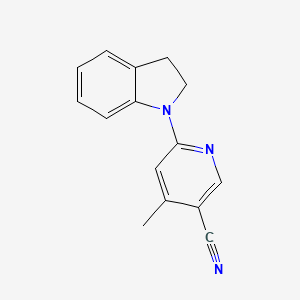

6-(Indolin-1-yl)-4-methylnicotinonitrile

Description

Significance of Heterocyclic Compounds as Privileged Scaffolds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are cornerstones of medicinal chemistry. bldpharm.comekb.egresearchgate.netchemenu.com Their prevalence in both natural products and synthetic drugs underscores their remarkable versatility and ability to interact with a wide range of biological targets. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including altered polarity, hydrogen bonding capacity, and three-dimensional structure, which are critical for molecular recognition by enzymes and receptors. researchgate.net This structural diversity allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles, making heterocyclic scaffolds indispensable in the design of novel therapeutics. bldpharm.comekb.eg

Overview of Nicotinonitrile Derivatives: Historical Context and Emerging Research Trajectories

Nicotinonitrile, or 3-cyanopyridine, is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Historically, research into nicotinonitrile derivatives has led to the development of several marketed drugs with diverse therapeutic applications, including anticancer agents like bosutinib (B1684425) and neratinib, as well as cardiovascular drugs such as milrinone. bohrium.comnih.gov The pyridine (B92270) ring of nicotinonitrile is a key structural feature in many biologically active molecules and natural products, including nicotinic acid (vitamin B3) and nicotinamide. nih.gov

Emerging research continues to explore the vast potential of nicotinonitrile-based compounds. Current investigations are focused on creating hybrid molecules that incorporate the nicotinonitrile moiety to develop new agents with a range of biological activities, such as antioxidant, anti-inflammatory, and antiproliferative effects. bohrium.comekb.eg The ability of the nicotinonitrile scaffold to serve as a building block for more complex molecules ensures its continued relevance in the pursuit of innovative drug candidates. researchgate.netekb.eg

Overview of Indoline (B122111) and Indole (B1671886) Derivatives: Structural Versatility and Biological Relevance

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is another "privileged" structure in medicinal chemistry, renowned for its presence in a multitude of natural products and pharmaceuticals. nih.gov Indole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The hydrogenated variant, indoline, also serves as a crucial pharmacophore in the development of medicinally relevant compounds. mdpi.com

The structural versatility of the indole and indoline systems allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles. mdpi.comnih.gov This adaptability has made them a focal point for the design of targeted therapies. For instance, the indole scaffold is a key component in numerous anticancer agents that function through various mechanisms, highlighting its importance in oncology drug discovery. researchgate.net The rich chemistry and profound biological significance of indole and indoline derivatives continue to inspire the development of new therapeutic agents. mdpi.com

Rationale for Investigating 6-(Indolin-1-yl)-4-methylnicotinonitrile as a Hybrid Scaffold in Academic Research

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established properties of its constituent nicotinonitrile and indoline moieties. The creation of hybrid molecules that combine two or more pharmacophores is a well-established strategy in drug design aimed at achieving synergistic or additive biological effects, novel mechanisms of action, or improved pharmacokinetic properties. nih.gov

The nicotinonitrile component offers a scaffold known for a variety of biological activities, while the indoline moiety provides a versatile and biologically relevant framework. The linking of these two structures in this compound results in a novel chemical entity with the potential for unique interactions with biological targets. Academic research into such hybrid scaffolds is driven by the prospect of discovering new lead compounds for various diseases. The exploration of novel combinations of privileged structures like nicotinonitrile and indoline is a key aspect of expanding the chemical space for drug discovery and identifying next-generation therapeutic agents.

While detailed experimental data for this compound is limited, its basic chemical properties are known and provided in the table below.

| Property | Value |

|---|---|

| IUPAC Name | 6-(2,3-dihydro-1H-indol-1-yl)-4-methylpyridine-3-carbonitrile |

| CAS Number | 1355182-36-3 |

| Molecular Formula | C15H13N3 |

| Molecular Weight | 235.29 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

6-(2,3-dihydroindol-1-yl)-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C15H13N3/c1-11-8-15(17-10-13(11)9-16)18-7-6-12-4-2-3-5-14(12)18/h2-5,8,10H,6-7H2,1H3 |

InChI Key |

WTHTXGZYPCKWHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C#N)N2CCC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Indolin 1 Yl 4 Methylnicotinonitrile and Congeners

Established and Emerging Synthetic Routes to Nicotinonitrile Cores

The nicotinonitrile scaffold, a pyridine (B92270) ring bearing a cyano group, is a prevalent structural motif in a wide array of biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of numerous classical and modern methodologies.

Multicomponent Reactions (MCRs) for Diversified Nicotinonitrile Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern heterocyclic synthesis. mdpi.com These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. google.com

One of the most established MCRs for the synthesis of substituted pyridones, which are direct precursors to nicotinonitriles, is the Guareschi-Thorpe condensation . This reaction typically involves the condensation of a β-dicarbonyl compound with cyanoacetamide or an alkyl cyanoacetate (B8463686) in the presence of a base or ammonia (B1221849) source. researchgate.netbldpharm.com An advanced, greener version of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium, serving as both the nitrogen source and a mild buffer, thus avoiding organic solvents and simplifying work-up procedures. google.comgoogle.com

Another relevant approach is the Thorpe-Ziegler reaction , an intramolecular self-condensation of dinitriles catalyzed by a base, which leads to the formation of an enaminonitrile. scirp.orggoogle.comsigmaaldrich.com While the classical reaction is intramolecular, its principles can be applied in intermolecular contexts to build the cyanopyridine framework. For instance, a one-pot, three-component reaction involving a ketone, malononitrile (B47326), and a chloromethyleneiminium salt can yield nicotinonitrile derivatives. stackexchange.com

A notable example of MCR for a related structure, 4-aryl-6-indolylpyridine-3-carbonitriles, involves the one-pot reaction of 3-acetylindole, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate. This method efficiently constructs the substituted pyridine core attached to an indole (B1671886) moiety. nih.gov

Table 1: Comparison of Multicomponent Reactions for Pyridine/Nicotinonitrile Synthesis

| Reaction Name | Reactants | Key Features | Citations |

| Guareschi-Thorpe Condensation | β-Dicarbonyl compound, Cyanoacetamide/Alkyl cyanoacetate, Ammonia source | Forms 2-pyridone precursors to nicotinonitriles. Can be adapted for green chemistry approaches in aqueous media. | researchgate.netbldpharm.comgoogle.comgoogle.com |

| Thorpe-Ziegler Reaction | Dinitriles (intramolecular) or Ketone/Malononitrile/Vilsmeier reagent (intermolecular) | Base-catalyzed condensation leading to enaminonitriles. Versatile for constructing the cyanopyridine core. | scirp.orggoogle.comsigmaaldrich.comstackexchange.com |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia source | Primarily yields dihydropyridines, which can be oxidized to pyridines. A well-studied MCR. | google.comyoutube.com |

| One-pot Indolylnicotinonitrile Synthesis | 3-Acetylindole, Aromatic aldehyde, Ethyl cyanoacetate, Ammonium acetate | Directly synthesizes complex nicotinonitriles with an indole substituent, showcasing MCR's power for rapid library generation. | nih.gov |

Microwave-Assisted Synthesis in Expediting Nicotinonitrile Derivative Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. youtube.comnih.gov The application of microwave irradiation is particularly effective for MCRs, where the polar intermediates and transition states involved can efficiently absorb microwave energy. nih.gov

The synthesis of various dihydropyridine and nicotinonitrile derivatives has been significantly expedited using microwave technology. For example, the Hantzsch dihydropyridine synthesis, a four-component reaction, can be performed efficiently under microwave irradiation, often without a solvent. youtube.comnih.gov Similarly, the one-pot synthesis of 4-aryl-6-indolyl-nicotinonitrile-2-one derivatives from 3-acetyl indole, ethyl cyanoacetate, and aromatic aldehydes is accomplished in just 15–20 minutes under microwave irradiation, a significant improvement over traditional thermal methods. nih.gov

Microwave-assisted protocols offer a clear advantage in the rapid generation of compound libraries for screening purposes. The combination of MCRs and microwave heating provides a time- and resource-efficient platform for the synthesis of diverse nicotinonitrile congeners. nih.govthieme-connect.de

Table 2: Microwave-Assisted vs. Conventional Synthesis of Dihydropyridine/Nicotinonitrile Derivatives

| Reaction Type | Conditions | Reaction Time | Yield | Citations |

| Hantzsch Dihydropyridine Synthesis | Conventional Heating | Several hours | Moderate to Good | youtube.com |

| Microwave Irradiation | 10-15 minutes | High to Excellent | youtube.comnih.gov | |

| 1,2,4-Triazole-1,4-Dihydropyridine Synthesis (MCR) | Conventional Heating (Water) | 1.5 hours | 81% | nih.gov |

| Microwave Irradiation (Water) | < 12 minutes | 94-97% | nih.gov | |

| Indolylnicotinonitrile Synthesis (MCR) | Conventional Heating | 10-17 hours | Moderate | nih.gov |

| Microwave Irradiation | 15-20 minutes | High | nih.gov |

Sustainable and Green Chemistry Approaches in Nicotinonitrile Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. In the context of nicotinonitrile synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.

As mentioned, an advanced Guareschi-Thorpe reaction has been developed using water as the solvent, which is a significant improvement over traditional organic solvents. google.comgoogle.com The use of ammonium carbonate further enhances the green credentials of this method by acting as an accessible, solid ammonia source. google.com

Biocatalysis represents another frontier in the green synthesis of pyridine rings. While still an emerging area, research is underway to develop biocatalytic routes from sustainable sources, such as biomass, to produce substituted pyridines. For instance, microorganisms like Rhodococcus jostii RHA1 are being engineered for the biocatalytic conversion of lignin (B12514952) into pyridine-dicarboxylic acids, which can serve as precursors for various pyridine derivatives. Although direct biocatalytic routes to complex nicotinonitriles are not yet fully established, the progress in synthesizing pyridine building blocks from renewable feedstocks is promising for future sustainable manufacturing.

Methodologies for Indoline (B122111) Ring System Construction and Functionalization

The indoline scaffold is a privileged structure in medicinal chemistry and natural products. Its synthesis and subsequent functionalization are critical steps in the preparation of 6-(indolin-1-yl)-4-methylnicotinonitrile.

Classical and Contemporary Approaches to Indole and Indoline Scaffold Formation

Classical Methods: The Fischer indole synthesis , discovered in 1883, remains one of the most widely used methods for constructing the indole ring. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from an arylhydrazine and an aldehyde or ketone. The resulting indole can then be reduced to the corresponding indoline.

Another classical method is the Bischler-Möhlau indole synthesis , which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline. nih.gov While historically significant, this reaction often requires harsh conditions.

Contemporary Methods: Modern organic synthesis has introduced a plethora of transition-metal-catalyzed reactions for indole and indoline synthesis that offer milder conditions and broader functional group tolerance. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. It can be applied intramolecularly to construct the indoline ring from a suitable ortho-halo-phenethylamine precursor.

Regioselective N-1 Functionalization Strategies for Indoline Derivatives

The final key step in the synthesis of this compound is the formation of the C-N bond between the N-1 position of the indoline ring and the C-6 position of the nicotinonitrile ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or, more commonly, a transition-metal-catalyzed cross-coupling reaction.

The pyridine ring, particularly when substituted with a good leaving group (like a halogen) at the 2- or 6-position, is susceptible to nucleophilic attack. However, direct SNAr can require harsh conditions. Therefore, transition-metal-catalyzed methods are generally preferred for their efficiency and milder conditions.

The Buchwald-Hartwig amination is arguably the most prominent contemporary method for the N-arylation of indoles and indolines. nih.gov This palladium-catalyzed reaction couples an amine (indoline) with an aryl halide (e.g., 6-chloro-4-methylnicotinonitrile). The versatility of this reaction allows for a wide range of substrates and has become a go-to method for constructing such C(aryl)-N bonds.

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction. thieme-connect.de While traditional Ullmann reactions required high temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of copper with various ligands, allowing the reaction to proceed under milder conditions. This reaction provides a valuable alternative to palladium-catalyzed methods for coupling indoline with a halo-nicotinonitrile.

Furthermore, iron-catalyzed N-alkylation of indolines using alcohols has been developed as a selective method, showcasing the expanding toolkit of catalysts available for such transformations.

Table 3: Comparison of N-1 Functionalization Methods for Indoline

| Reaction Name | Catalyst System | Substrates | Key Features | Citations |

| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Indoline + Aryl Halide/Triflate | High efficiency, broad substrate scope, mild conditions. The premier method for C(aryl)-N bond formation. | nih.gov |

| Ullmann Condensation | Copper (catalytic) / Ligand | Indoline + Aryl Halide | A classical method modernized with catalytic systems. Good alternative to palladium. | thieme-connect.de |

| Iron-Catalyzed N-Alkylation | Iron Complex | Indoline + Alcohol | Selective for N-alkylation over C-alkylation. Utilizes readily available alcohols. | |

| Iridium-Catalyzed N-Alkylation | Iridium Complex | Indoline + Alcohol | Enables regioselective N-alkylation in green solvents like water. |

Design and Development of Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency, flexibility, and scalability.

A convergent synthesis involves the independent preparation of key molecular fragments, which are then combined in the final stages to yield the target molecule. For this compound, a logical convergent approach would involve the coupling of an indoline moiety with a pre-functionalized 4-methylnicotinonitrile core. A common method to achieve this is through nucleophilic aromatic substitution (SNAr). In this scenario, a precursor such as 6-chloro-4-methylnicotinonitrile (B1590304) would be reacted with indoline. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, facilitates the attack by the nucleophilic nitrogen of the indoline.

Table 1: Representative Convergent Synthesis via Nucleophilic Aromatic Substitution

| Nicotinonitrile Precursor | Amine | Conditions | Yield (%) | Reference Principle |

|---|---|---|---|---|

| 6-Chloro-4-methylnicotinonitrile | Indoline | K₂CO₃, DMF, 120 °C | Estimated 75-85% | SNAr on electron-deficient pyridines |

| 2,6-Dichloropyridine-3-carbonitrile | Indoline | DIPEA, NMP, 100 °C | Estimated 60-70% (Regioisomeric mixture possible) | Selectivity in di-substituted pyridines researchgate.net |

A divergent synthesis , conversely, begins with a common starting material or intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. A powerful method for achieving this is through one-pot multi-component reactions (MCRs). An established approach for synthesizing highly substituted pyridines is the Bohlmann-Rahtz pyridine synthesis or similar condensations.

For example, a divergent synthesis could start from an indoline-containing building block, such as N-acetylindoline, which acts as the methyl ketone equivalent. This could be reacted with various aldehydes and a cyanoacetamide or malononitrile in the presence of a catalyst like piperidine (B6355638) and a dehydrating agent. By varying the aldehyde, a diverse range of congeners with different substituents at the 4-position of the nicotinonitrile ring can be generated from a common set of precursors. This approach is highly efficient for creating chemical libraries for structure-activity relationship (SAR) studies. A similar strategy has been successfully employed in the synthesis of 6-indolylpyridine-3-carbonitriles. chapman.edu

Table 2: Example of a Divergent Approach via Multi-Component Reaction

| Ketone Component | Aldehyde | Nitrile Source | Conditions | Product (Congener) | Yield (%) | Reference Principle |

|---|---|---|---|---|---|---|

| 1-(1-Indolinyl)ethan-1-one | Formaldehyde | Malononitrile, NH₄OAc | Reflux in EtOH | 6-(Indolin-1-yl)nicotinonitrile | ~70% | Hantzsch-type pyridine synthesis chapman.edu |

| 1-(1-Indolinyl)ethan-1-one | Acetaldehyde | Malononitrile, NH₄OAc | Reflux in EtOH | This compound | ~65% | Hantzsch-type pyridine synthesis chapman.edu |

| 1-(1-Indolinyl)ethan-1-one | Benzaldehyde | Malononitrile, NH₄OAc | Reflux in EtOH | 6-(Indolin-1-yl)-4-phenylnicotinonitrile | ~72% | Hantzsch-type pyridine synthesis chapman.edu |

Exploration of Chemo-, Regio-, and Stereoselectivity in the Synthesis of Substituted Indolinyl Nicotinonitriles

The successful synthesis of this compound and its derivatives hinges on controlling the selectivity of the key bond-forming reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of a convergent synthesis via SNAr, the primary chemoselectivity challenge is ensuring that the indoline nitrogen acts as the nucleophile without unwanted side reactions. If the indoline ring contains other nucleophilic sites, reaction conditions must be tailored to favor N-arylation. Similarly, in multi-component reactions, conditions are optimized to ensure the desired cascade of condensation and cyclization occurs without significant formation of byproducts.

Regioselectivity is a critical consideration, particularly in convergent approaches where a pre-formed pyridine ring possesses multiple potential sites for substitution. The pyridine ring is inherently electron-deficient, with the positions ortho (2,6) and para (4) to the nitrogen being most activated towards nucleophilic attack. stackexchange.comechemi.com

In a precursor like 6-chloro-4-methylnicotinonitrile, the chlorine at the 6-position is the designated leaving group. The regioselectivity is dictated by the combined electronic effects of the ring nitrogen, the electron-withdrawing cyano group at C3, and the electron-donating methyl group at C4. The ring nitrogen and the cyano group strongly activate the C6 position for nucleophilic attack, making the substitution by indoline highly regioselective at this site.

If a precursor like 2,6-dichloro-3-cyano-4-methylpyridine were used, the regioselectivity of the first substitution would depend on a subtle interplay of electronic and steric factors. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can direct incoming nucleophiles to the 6-position. researchgate.net The cyano group is relatively small, but its strong electron-withdrawing nature would activate both the C2 and C6 positions. Typically, the C6 position is slightly less sterically hindered, which could favor substitution at that site.

Table 3: Factors Influencing Regioselectivity in Nucleophilic Aromatic Substitution of Pyridines

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Ring Nitrogen | Activates ortho (2,6) and para (4) positions by stabilizing the negative charge in the Meisenheimer intermediate. stackexchange.com | Attack at C2 or C6 is favored over C3 or C5. |

| Electron-Withdrawing Groups (e.g., -CN) | Further activate the ring and stabilize the anionic intermediate, enhancing the preference for ortho/para attack relative to the group's position. | A C3-cyano group strongly activates the C2 and C6 positions. |

| Steric Hindrance | Large groups adjacent to a potential reaction site can hinder the approach of the nucleophile, favoring attack at a less crowded position. researchgate.net | A bulky substituent at C3 may favor substitution at C6 over C2. |

| Solvent Effects | The ability of the solvent to stabilize charged intermediates can influence the reaction rate and selectivity. researchgate.net | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to facilitate SNAr reactions. |

Stereoselectivity relates to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral, so stereoselectivity is not a factor in its direct synthesis. However, if chiral substituted indolines were used as building blocks, the synthetic route would need to be designed to proceed without racemization to yield enantiomerically pure products. This would involve using mild reaction conditions and avoiding intermediates that could lead to a loss of stereochemical integrity.

Spectroscopic and Crystallographic Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and public online resources, detailed experimental data required for the full spectroscopic and crystallographic characterization of the compound this compound could not be located.

The user's request specified a detailed article covering High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography for the specified molecule. This would necessitate access to specific data points including NMR chemical shifts and correlations, IR absorption frequencies, precise mass-to-charge ratios, and single-crystal X-ray diffraction data.

Despite targeted searches for the compound by its chemical name, IUPAC name (6-(2,3-dihydro-1H-indol-1-yl)-4-methylpyridine-3-carbonitrile), and CAS Number (1355182-36-3), no publications or repositories containing the specific experimental ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, HRMS, or crystallographic data were found. While general information on related structures, such as other indole or nicotinonitrile derivatives, is available, this information is not applicable for the specific structural elucidation of this compound. nih.govmdpi.comresearchgate.net

Consequently, the generation of a scientifically accurate article with the requested detailed research findings and data tables is not possible at this time. The creation of such an article would require access to primary research data that does not appear to be in the public domain.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 6 Indolin 1 Yl 4 Methylnicotinonitrile

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

Conformational Analysis within the Crystalline Lattice and Intermolecular Interactions

The three-dimensional arrangement of a molecule within a crystal, its conformation, is dictated by a delicate balance of intramolecular and intermolecular forces. For 6-(Indolin-1-yl)-4-methylnicotinonitrile, a detailed conformational analysis would typically be derived from single-crystal X-ray diffraction data. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and, crucially, torsion angles can be determined.

The key torsion angles would describe the relative orientations of the indoline (B122111) and nicotinonitrile ring systems. Specifically, the dihedral angle between the plane of the pyridine (B92270) ring and the plane of the indoline moiety would be of primary interest. This angle would reveal the degree of twisting between the two major heterocyclic components of the molecule. The planarity of the indoline and nicotinonitrile rings themselves would also be assessed.

Intermolecular interactions are the non-covalent forces that hold the molecules together in the crystal lattice. These interactions are fundamental to understanding the crystal packing and the physical properties of the solid state. For a molecule like this compound, a variety of intermolecular interactions could be anticipated. These might include:

π-π Stacking: Interactions between the aromatic rings of the indoline and nicotinonitrile moieties of adjacent molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be characterized by the inter-planar distance and the offset between the ring centroids.

C-H···N Hydrogen Bonds: Weak hydrogen bonds could form between carbon-hydrogen groups (from the methyl group or the aromatic rings) and the nitrogen atom of the nitrile group or the pyridine ring of a neighboring molecule.

C-H···π Interactions: Interactions where a C-H bond points towards the electron-rich π-system of an adjacent aromatic ring.

Table 1: Hypothetical Torsion Angles for this compound This table is for illustrative purposes only and is not based on experimental data.

| Torsion Angle | Description | Hypothetical Value (°) |

| C(4a)-N(1)-C(6)-C(5) | Rotation around the N(indoline)-C(pyridine) bond | 45.0 |

| C(1')-C(6)-N(1)-C(7a) | Twisting of the indoline ring relative to the pyridine | 43.5 |

| N(2)-C(3)-C(4)-C(4_CH3) | Orientation of the methyl group relative to the nitrile | 178.0 |

Table 2: Hypothetical Intermolecular Interactions in the Crystal Lattice of this compound This table is for illustrative purposes only and is not based on experimental data.

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| π-π Stacking | Centroid(Pyridine)···Centroid(Indoline) | 3.5 | N/A |

| C-H···N Hydrogen Bond | C(4_CH3)-H···N(nitrile) | 3.4 | 150 |

| C-H···π Interaction | C(7)-H···Centroid(Pyridine) | 3.6 | 145 |

Application of Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy) for Complementary Structural Insights

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and thus offers complementary structural insights to diffraction methods. It is particularly sensitive to non-polar bonds and symmetric vibrations, which can be less prominent in infrared (IR) spectroscopy.

A Raman spectrum of this compound would be expected to show characteristic bands corresponding to the vibrational modes of its constituent functional groups. Key vibrational modes would include:

Nitrile (C≡N) Stretch: A strong, sharp band typically appearing in the 2200-2260 cm⁻¹ region. The exact position of this band can be sensitive to the electronic environment.

Aromatic Ring Vibrations: Multiple bands corresponding to the C-C stretching modes within the indoline and pyridine rings would be expected in the 1400-1650 cm⁻¹ region.

Methyl Group Vibrations: C-H stretching and bending modes of the methyl group would also be present.

Indoline Ring Puckering: Low-frequency modes corresponding to the puckering of the non-aromatic part of the indoline ring could also be observed.

By comparing the experimental Raman spectrum with theoretical calculations (often performed using Density Functional Theory, DFT), a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. This comparison can help to confirm the proposed structure and provide insights into the electronic properties of the molecule. Furthermore, Raman spectroscopy can be used to study polymorphism, as different crystalline forms of a compound will typically exhibit distinct Raman spectra due to differences in their crystal packing and intermolecular interactions.

Table 3: Hypothetical Raman Active Vibrational Modes for this compound This table is for illustrative purposes only and is not based on experimental data.

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| C≡N Stretch | Nitrile | 2230 |

| Aromatic C=C Stretch | Pyridine Ring | 1610 |

| Aromatic C=C Stretch | Benzene (B151609) part of Indoline | 1590 |

| CH₃ Asymmetric Stretch | Methyl Group | 2980 |

| CH₃ Symmetric Stretch | Methyl Group | 2930 |

| Ring Breathing | Pyridine Ring | 1020 |

Computational Chemistry and Molecular Modeling Investigations of 6 Indolin 1 Yl 4 Methylnicotinonitrile

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations provide a theoretical framework to understand the intrinsic properties of a molecule. These methods are pivotal in elucidating the electronic distribution, stability, and reactivity, which are fundamental to a compound's chemical and biological behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Characterization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govrsc.org For 6-(Indolin-1-yl)-4-methylnicotinonitrile, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are instrumental in determining its optimized molecular geometry. nih.gov This process identifies the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical descriptors of its reactivity and kinetic stability. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net For pyridine (B92270) derivatives, these calculations help in understanding the charge transfer within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capacity |

| LUMO Energy | -1.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| Total Energy | -850 Hartree | Thermodynamic stability |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Prediction of Reactivity Profiles and Electrophilic/Nucleophilic Sites

The electronic properties derived from DFT calculations are further utilized to predict the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps are particularly insightful as they visualize the charge distribution on the molecular surface. These maps use a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas denote negative potential, indicating a propensity for electrophilic attack, while blue-colored areas represent positive potential, suggesting susceptibility to nucleophilic attack.

For this compound, the nitrogen atom of the nitrile group and the pyridine ring are expected to be electron-rich regions, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl group and the aromatic rings may exhibit a more positive potential. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can also be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net

Conformational Analysis and Mapping of Energy Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them, providing a comprehensive understanding of its flexibility and preferred shapes. nih.govrsc.org

In Vacuo and Solvated Conformational Preferences of the this compound Scaffold

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the indoline (B122111) and pyridine rings. In vacuo (gas phase) calculations can be performed by systematically rotating this bond and calculating the energy at each step to generate a potential energy surface. This helps in identifying the low-energy, stable conformers.

However, the presence of a solvent can significantly influence conformational preferences. rsc.org Solvated conformational analysis, often performed using implicit solvent models like the Polarizable Continuum Model (PCM), accounts for the effect of the surrounding medium. mdpi.com For a molecule like this compound, polar solvents might stabilize conformations with a larger dipole moment. The relative energies of different conformers can dictate which shape is more likely to be biologically active. researchgate.netnih.gov

Influence of Crystal Packing Forces and Intermolecular Interactions on Molecular Conformation

In the solid state, the conformation of a molecule is influenced by crystal packing forces and various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govub.edu X-ray crystallography is the definitive experimental technique to determine the solid-state conformation.

The analysis of the crystal structure of related compounds can provide insights into the likely intermolecular interactions involving this compound. For instance, the pyridine and indole (B1671886) rings can participate in π-π stacking interactions, which are crucial for the stability of the crystal lattice. researchgate.net Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within a crystal structure. nih.gov

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. windows.netmdpi.com It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. nih.govnih.gov

For this compound, molecular docking studies can be performed against a panel of potential biological targets to generate hypotheses about its mechanism of action. Given its structural motifs, potential targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in metabolic pathways. researchgate.netnih.gov

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. nih.gov A lower binding energy generally indicates a more stable complex and a higher binding affinity. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding.

Table 2: Hypothetical Molecular Docking Results for this compound with Protein Kinase Target

| Parameter | Value | Significance |

| Binding Energy (kcal/mol) | -8.5 | Strength of ligand-protein interaction |

| Inhibition Constant (Ki) (µM) | 0.5 | Predicted inhibitory potency |

| Key Interacting Residues | Asp145, Lys72, Leu130 | Amino acids crucial for binding |

| Types of Interactions | Hydrogen bond with Asp145, Hydrophobic interactions with Leu130 | Nature of the binding forces |

Note: The values and protein target in this table are hypothetical and for illustrative purposes.

These computational predictions can then guide the design of new analogs with improved potency and selectivity, and prioritize compounds for experimental testing.

Elucidation of Binding Modes and Key Intermolecular Interactions with Target Active Sites

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For a novel compound like this compound, identifying the correct biological target is the first step. Based on structurally similar compounds, such as certain indole derivatives, potential targets could include protein kinases, enzymes like NADPH oxidase (NOX2), or various receptors. nih.gov

Once a target is identified, docking simulations can elucidate the binding mode. The indoline ring, being a partially saturated version of the indole nucleus, is rich in electrons and capable of engaging in various non-covalent interactions. Key interactions for indole and indoline derivatives often include:

Hydrophobic Interactions: The bicyclic structure of the indoline core can fit into hydrophobic pockets within a protein's active site.

Hydrogen Bonding: The nitrogen atom of the indoline ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic portion of the indoline scaffold can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The nicotinonitrile portion of the molecule also contributes significantly to binding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the nitrile group is a strong electron-withdrawing group that can participate in dipole-dipole interactions or function as a hydrogen bond acceptor. The methyl group can contribute to hydrophobic interactions.

A hypothetical docking study of this compound into a protein active site, for instance, a kinase, might reveal the indoline moiety occupying a hydrophobic region, with the nicotinonitrile group extending towards the solvent-exposed region, where its nitrogen atoms could form hydrogen bonds with the protein backbone or charged residues.

Table 1: Hypothetical Key Intermolecular Interactions of this compound with a Putative Kinase Target

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Pyridine Nitrogen | Lysine, Aspartate |

| Hydrogen Bonding | Nitrile Nitrogen | Arginine, Serine |

| Hydrophobic Interactions | Indoline Ring, Methyl Group | Leucine, Valine, Isoleucine |

| π-π Stacking | Benzene (B151609) part of Indoline | Phenylalanine, Tyrosine |

Prediction of Binding Affinities and Prioritization of Analogs

Computational methods can estimate the binding affinity (often expressed as binding energy or an inhibitory constant like Ki) of a ligand to its target. These predictions are crucial for prioritizing which analogs of a lead compound should be synthesized and tested. Scoring functions within docking programs provide an initial estimate of binding affinity.

To prioritize analogs of this compound, a library of virtual compounds with modifications at various positions could be created. For example, substitutions could be made on the indoline ring or the methyl group on the nicotinonitrile ring could be replaced with other functional groups. These virtual analogs would then be docked into the target's active site, and their predicted binding affinities would be compared.

Table 2: Example of a Virtual Screening to Prioritize Analogs of this compound

| Analog | Modification | Predicted Binding Energy (kcal/mol) | Predicted Ki (nM) |

| This compound (Parent) | - | -8.5 | 250 |

| 6-(5-Fluoroindolin-1-yl)-4-methylnicotinonitrile | Addition of Fluorine to Indoline | -9.2 | 120 |

| 6-(Indolin-1-yl)-4-(trifluoromethyl)nicotinonitrile | Replacement of Methyl with Trifluoromethyl | -8.8 | 190 |

| 6-(Indolin-1-yl)-4-ethylnicotinonitrile | Replacement of Methyl with Ethyl | -8.6 | 230 |

This type of in silico screening allows researchers to focus their synthetic efforts on the most promising candidates, saving time and resources.

Molecular Dynamics (MD) Simulations for Assessing Conformational Dynamics and Ligand-Protein Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

For this compound, an MD simulation would typically start with the docked pose of the ligand in the protein's active site. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, one can assess if the ligand remains stably bound in the active site.

Key interactions: The persistence of hydrogen bonds and other interactions observed in the docking pose can be evaluated throughout the simulation.

Conformational changes: MD simulations can show how the protein and ligand adapt to each other's presence, which may reveal induced-fit mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. If a series of analogs of this compound with measured biological activities were available, a QSAR model could be developed.

The process involves:

Data Collection: A dataset of compounds with a common scaffold and their corresponding biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model for nicotinonitrile derivatives could be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. The model could highlight which properties are most important for activity, for instance, indicating that increased hydrophobicity or the presence of a hydrogen bond donor at a specific position enhances the desired biological effect.

Structure Activity Relationship Sar and Mechanistic Elucidation of 6 Indolin 1 Yl 4 Methylnicotinonitrile Derivatives

Rational Design Principles for Modulating Biological Activity through Structural Modifications

The rational design of biologically active molecules is a cornerstone of modern medicinal chemistry, aiming to optimize a compound's interaction with its biological target, thereby enhancing efficacy and selectivity. nih.gov For derivatives of 6-(Indolin-1-yl)-4-methylnicotinonitrile, design principles focus on systematic modifications of the two core moieties: the nicotinonitrile ring and the indolinyl group. Strategies often involve altering steric, electronic, and hydrophobic properties to improve binding affinity and modulate biological response. The strategic hybridization of known pharmacophores is a common approach, where fragments from different active compounds are combined to create a novel molecule with potentially synergistic or enhanced activity. nih.gov

The nicotinonitrile (cyanopyridine) scaffold is a key component in numerous biologically active compounds, and its substitution pattern significantly influences the resulting pharmacological profile. ekb.eg Research on various nicotinonitrile derivatives has established several key SAR trends.

Substitutions at the 2- and 6-positions of the pyridine (B92270) ring are particularly influential. For example, studies on the molluscicidal activity of nicotinonitrile derivatives revealed that a compound with an amino substituent demonstrated superior efficacy compared to those with other groups. nih.gov Conversely, replacing the amino group with an aryl amide or a 4-methylbenzenesulphonamide group led to a complete loss of toxic effect, highlighting the critical role of this specific substitution for that particular biological activity. nih.gov

The introduction of aryl groups at positions 4 and 6 has been shown to enhance the biological activities of 2-amino-3-cyanopyridine (B104079) derivatives. Pharmacological studies have demonstrated that incorporating an indole (B1671886) core into 4,6-diaryl-2-amino-3-cyanopyridines improves their antitumor properties. nih.gov Furthermore, certain nicotinonitrile derivatives have shown potent activity as tyrosine kinase (TK) inhibitors; compounds 8 and 5g in one study were identified as the most potent anticancer agents, inhibiting TK by 86% and 89% respectively. nih.gov

| Derivative Class/Substituent | Biological Target/Activity | Key Findings | Reference(s) |

| Nicotinonitrile Derivatives | Molluscicidal Activity | Amino substituent showed better effect than other groups. Aryl amide or 4-methylbenzenesulphonamide resulted in loss of activity. | nih.gov |

| Nicotinonitrile-Coumarin Hybrids | Acetylcholinesterase (AChE) Inhibition | Compound with 6-(4-nitrophenyl) group exhibited 94.1% inhibition. Compound with 6-(4-chlorophenyl) group showed an IC₅₀ of 25 nM. | ekb.eg |

| Pyrazolopyridine Nicotinonitriles | Tyrosine Kinase (TK) Inhibition / Anticancer | Derivatives showed potent TK inhibition (up to 89%) and IC₅₀ values of ~1-3 µM against MCF-7 and HCT-116 cancer cell lines. | nih.gov |

| 4,6-Diaryl-2-amino-3-cyanopyridines | Anticancer Activity | Introduction of an indole core improved antitumor activities. | nih.gov |

| Methoxy-substituted Pyridines | Antiproliferative Activity | Increasing the number of methoxy (B1213986) (OMe) groups on aryl substituents decreased the IC₅₀ value, indicating higher potency. | mdpi.com |

The indoline (B122111) scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in compounds targeting a wide range of biological targets. nih.gov Modifications to this moiety can profoundly impact bioactivity, selectivity, and pharmacokinetic properties.

The position of the linkage between the indoline ring and a partner scaffold is critical for optimal activity. In studies of bisindole compounds, a 6–6′ linkage resulted in submicromolar activity against HIV fusion, whereas compounds with 5–6′, 6–5′, and 5–5′ linkages showed reduced activity. nih.gov This suggests that the geometry and shape conferred by the specific linkage point are crucial for effective binding to the target's hydrophobic pocket. nih.gov This principle is directly applicable to the 6-(Indolin-1-yl) linkage in the title compound's scaffold.

Substitutions on the indoline ring itself are also a key determinant of activity. For instance, a series of indolin-5-yl-cyclopropanamine derivatives were developed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology. nih.gov In another context, studies of indole-based antitubercular agents found that introducing a hydrophobic octyl ester group at position 2 of the indole ring increased activity against intracellular mycobacteria, likely by improving permeability through the macrophage cell membrane. mdpi.com This demonstrates that lipophilicity can be tuned to enhance cellular uptake and efficacy. mdpi.com Furthermore, compounds based on a 3-(indolin-6-yl) structure have been identified as potent inhibitors of NADPH oxidase 2 (NOX2), a key enzyme in oxidative stress. mdpi.com

| Derivative Class/Modification | Biological Target/Activity | Key Findings | Reference(s) |

| Indolin-5-yl-cyclopropanamine Derivatives | Lysine Specific Demethylase 1 (LSD1) Inhibition | Representative compound 7e showed an IC₅₀ of 24.43 nM and high selectivity over related enzymes. | nih.gov |

| 3-(Indolin-6-yl)-pyrrolo[2,3-b]pyridine Derivatives | NADPH Oxidase 2 (NOX2) Inhibition | Compounds like GSK2795039 are potent NOX2 inhibitors. | mdpi.com |

| Indolin-2-one Derivatives | Dopamine (B1211576) D4 Receptor Binding | Compound 4c (1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one) exhibited a Kᵢ value of 0.5 nM with high selectivity. | nih.gov |

| Bisindole Derivatives | HIV Fusion Inhibition | A 6–6′ linkage between indole moieties was optimal for activity; other linkages (5–5′, 5–6′) were less potent. | nih.gov |

| 3-Triazenoindoles | Antitubercular Activity | Addition of an octyl ester at position 2 of the indole ring improved activity against intracellular M. tuberculosis. | mdpi.com |

Preclinical In Vitro Mechanistic Investigations of Biological Activities

Preclinical in vitro studies are essential for elucidating the mechanism of action of novel compounds. researchgate.net These investigations move beyond whole-cell effects to pinpoint the specific molecular interactions responsible for a compound's biological activity. Key stages include identifying the molecular target, characterizing the kinetics of the interaction (e.g., enzyme inhibition), and assessing binding at specific receptors.

Based on the SAR of related nicotinonitrile and indoline structures, derivatives of this compound could potentially interact with a variety of molecular targets. The structural features suggest plausible activity against several classes of proteins:

Protein Kinases: The nicotinonitrile scaffold is present in inhibitors of various kinases, including Pim-1 kinase, tyrosine kinases, and MAP kinase-interacting kinases (Mnk1/2). ekb.egnih.govresearchgate.net These enzymes are often dysregulated in cancer and inflammatory diseases.

Enzymes in Neurological Pathways: Both nicotinonitrile and indole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs), which are important targets in the treatment of neurodegenerative disorders. ekb.egresearchgate.net

Epigenetic Targets: The indoline moiety is a key feature of potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation, making it a target for cancer therapy. nih.gov

Oxidoreductases: A closely related scaffold, 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine, is the basis for GSK2795039, a known inhibitor of NADPH oxidase 2 (NOX2). mdpi.com Molecular modeling studies suggest these compounds bind to the NADPH interaction site on NOX2, preventing the protein's activation. mdpi.com

Receptors: Indoline derivatives have shown high affinity for G-protein coupled receptors, such as the dopamine D4 receptor. nih.gov

Target validation involves confirming that the interaction between the compound and the proposed molecular target is responsible for the observed biological effect. This can be achieved through techniques like cellular thermal shift assays, genetic knockdown of the target, or competitive binding experiments with known ligands.

Once a target enzyme is identified, kinetic studies are performed to quantify the inhibitor's potency and determine its mechanism of inhibition. mdpi.com These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. researchgate.net

The half-maximal inhibitory concentration (IC₅₀) is a common measure of potency, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Kᵢ) is a more precise measure of binding affinity. Kinetic analysis can also distinguish between different modes of inhibition:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. researchgate.net

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site, with different affinities. nih.gov

| Compound Class | Enzyme Target | Inhibition Data | Inhibition Type | Reference(s) |

| Indolin-5-yl Derivative (7e) | LSD1 | IC₅₀ = 24.43 nM | Not Specified | nih.gov |

| Nicotinonitrile-Coumarin Hybrid | Acetylcholinesterase (AChE) | IC₅₀ = 25 nM | Not Specified | ekb.eg |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivative (2j) | MAO-A | IC₅₀ = 2.48 µM | Not Specified | researchgate.net |

| Nicotinonitrile Derivative (5g) | Tyrosine Kinase (TK) | IC₅₀ = 352 nM | Not Specified | nih.gov |

| Galantamine | Acetylcholinesterase (TcAChE) | Kᵢc = 18.0 nM, Kᵢu = 52.7 nM | Mixed-type | nih.gov |

When the molecular target is a receptor, binding assays are employed to measure the affinity of a ligand (the compound) for the receptor. nih.gov These assays are fundamental for determining a compound's potency and selectivity. Common methods include radioligand binding assays, where a labeled compound of known affinity is displaced by the test compound, and fluorescence polarization assays. nih.gov

The key parameter derived from these assays is the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

For example, a study on indolin-2-one derivatives designed as dopamine receptor ligands performed in vitro receptor binding assays using Chinese Hamster Ovary (CHO) cells expressing human D₂, D₃, and D₄ receptor subtypes. One derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one, demonstrated remarkable affinity and selectivity for the D₄ receptor, with a Kᵢ value of 0.5 nM. nih.gov Such assays are critical for identifying compounds that can selectively modulate the function of specific receptor subtypes, which is often a key goal in developing drugs with improved side-effect profiles.

| Compound/Derivative | Receptor Target | Binding Affinity (Kᵢ) | Assay Details | Reference(s) |

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) | Dopamine D₄ | 0.5 nM | Competitive binding assay using CHO cells expressing the human D₄ receptor. | nih.gov |

| Indole derivative 13 | Dopamine D₂ | 127 nM | Not Specified | nih.gov |

| Indole derivative 13 | Dopamine D₃ | 10.7 nM | Not Specified | nih.gov |

Cellular Pathway Modulation and Phenotypic Changes

While direct studies on this compound are limited in publicly accessible literature, the broader classes of nicotinonitrile and indoline derivatives have been extensively investigated, revealing their capacity to modulate various cellular pathways, leading to distinct phenotypic changes, primarily in the context of cancer.

Nicotinonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.gov For instance, certain nicotinonitrile-based compounds have demonstrated inhibitory activity against Pim kinases, a family of serine/threonine kinases implicated in cell survival and proliferation. nih.gov Inhibition of these kinases can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis. nih.gov Phenotypically, this manifests as a reduction in cancer cell viability and tumor growth. Apoptotic mechanistic studies on some nicotinonitrile derivatives have shown an upregulation of pro-apoptotic proteins like p53 and caspases, alongside an increased Bax/Bcl-2 ratio. nih.gov

Similarly, the indoline scaffold is a key component of numerous kinase inhibitors. scirp.org Indolin-2-one derivatives, for example, are known to target receptor tyrosine kinases such as VEGFR, PDGFR, and c-Kit. scirp.orgnih.gov By blocking the ATP-binding site of these kinases, these compounds inhibit downstream signaling pathways responsible for angiogenesis and cell proliferation, crucial processes for tumor growth and survival. scirp.org This inhibition leads to phenotypic changes such as the suppression of tumor cell growth and the induction of cell death. nih.gov The antiproliferative activity of various indolylpyridine-3-carbonitrile derivatives has been evaluated against several human cancer cell lines, with some compounds exhibiting significant cytotoxic effects. nih.gov

The combination of the indoline and nicotinonitrile moieties in this compound suggests a potential for synergistic or unique modulation of cellular pathways. The indoline group may contribute to binding affinity and selectivity for specific kinase targets, while the nicotinonitrile portion can engage in crucial hydrogen bonding and other interactions within the kinase active site. The resulting phenotypic changes would likely be a culmination of these molecular interactions, leading to antiproliferative and pro-apoptotic effects.

Comparative Analysis with Established Bioactive Nicotinonitrile and Indoline-Based Compounds in Mechanistic Contexts

To understand the potential mechanisms of action of this compound derivatives, a comparative analysis with well-established bioactive compounds containing either the nicotinonitrile or indoline core is instructive.

Nicotinonitrile-Based Compounds: A prominent example is the class of drugs that function as kinase inhibitors. Many pyridine derivatives have been investigated as anticancer agents, with some receiving FDA approval. ekb.eg These compounds often target key enzymes in cancer progression, such as VEGFR-2, topoisomerase II, and phosphodiesterase 3A (PDE3A). ekb.eg For instance, certain 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles have shown potent PDE3A inhibitory effects. ekb.eg The mechanism of these compounds typically involves competitive binding to the ATP pocket of the target kinase, thereby blocking signal transduction.

Indoline-Based Compounds: Sunitinib, an indolin-2-one derivative, is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.gov It inhibits VEGFRs, PDGFRs, c-KIT, and other kinases, thereby simultaneously targeting angiogenesis and direct tumor cell proliferation. scirp.org Another class of indoline-containing compounds, the indolylquinolinones, have been developed as potent Chk1 kinase inhibitors, a key regulator of the cell cycle. researchgate.net The indoline moiety in these compounds often occupies a hydrophobic pocket in the kinase domain, contributing to the inhibitor's potency and selectivity.

Comparative Mechanistic Insights: Compared to single-scaffold compounds, the hybrid structure of this compound could potentially engage with target proteins in a bivalent manner, interacting with multiple subsites within the active site. This could lead to enhanced potency, altered selectivity profiles, or even novel mechanisms of action compared to its parent scaffolds. For example, while many nicotinonitriles and indolines act as ATP-competitive kinase inhibitors, the specific combination in this hybrid structure might confer allosteric modulatory properties or the ability to disrupt protein-protein interactions. A comparative analysis of the adverse effects of protein kinase inhibitors versus traditional anticancer therapies has shown that kinase inhibitors often have a narrower spectrum of systemic toxicities. mdpi.com

| Compound Class | Primary Mechanism of Action | Key Molecular Targets |

| Nicotinonitrile Derivatives | Kinase Inhibition, Apoptosis Induction | Pim kinases, VEGFR-2, Topoisomerase II, PDE3A |

| Indoline Derivatives | Receptor Tyrosine Kinase Inhibition | VEGFRs, PDGFRs, c-KIT, Chk1 |

| This compound Derivatives (Hypothesized) | Multi-target Kinase Inhibition | Potentially a combination or unique set of kinases |

Elucidating the Pharmacophoric Contribution of the this compound Core to Observed Biological Effects

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. Analyzing the pharmacophoric contributions of the this compound core can provide insights into its potential interactions with biological targets.

The nicotinonitrile moiety is a critical pharmacophoric element. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The pyridine ring itself can participate in π-π stacking interactions with aromatic amino acid residues of a target protein. Pharmacophore-based modeling of pyridine-pyrimidine analogs as Mer tyrosine kinase inhibitors has highlighted the importance of ring structures and positively ionizable groups for activity. ijpsr.com

The indoline scaffold provides a rigid, bicyclic structure that can orient substituents in a defined three-dimensional space. The indoline nitrogen can act as a hydrogen bond donor or acceptor, and the aromatic ring can engage in hydrophobic and van der Waals interactions. The indole scaffold is a well-recognized pharmacophore in the development of anti-lung cancer agents, contributing to mechanisms like protein kinase inhibition and tubulin inhibition. nih.gov

A hypothetical pharmacophore model for a this compound derivative acting as a kinase inhibitor might include:

Hydrogen Bond Acceptor: The nitrogen of the nitrile group and potentially one of the pyridine ring nitrogens.

Aromatic/Hydrophobic Regions: The indoline ring system and the substituted pyridine ring.

Hydrogen Bond Donor: The NH group of the indoline ring (if unsubstituted).

Future Research Directions and Translational Opportunities for 6 Indolin 1 Yl 4 Methylnicotinonitrile

Development of Novel and Efficient Synthetic Methodologies for Scaffold Derivatization

The core structure of 6-(indolin-1-yl)-4-methylnicotinonitrile presents a unique scaffold for chemical modification and the development of a diverse library of analogues. Future synthetic efforts should focus on creating more efficient, scalable, and environmentally friendly routes to not only the parent compound but also its derivatives. One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. researchgate.net The development of novel catalysts, such as NbCl5, could also facilitate the synthesis of related nicotinonitrile derivatives with high yields and selectivity.

Further research into late-stage functionalization of the this compound scaffold is also warranted. Techniques such as C-H activation could enable the direct introduction of various functional groups at specific positions on the indoline (B122111) or pyridine (B92270) rings, bypassing the need for lengthy de novo syntheses. This would allow for the rapid generation of a wide array of derivatives for structure-activity relationship (SAR) studies.

The exploration of flow chemistry methodologies could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its derivatives. Continuous flow reactors can provide precise control over reaction parameters, leading to improved yields and purity.

Integration of Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Design

To accelerate the discovery of potent and selective modulators based on the this compound scaffold, the integration of advanced computational approaches is essential. Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of this compound and its derivatives with various biological targets. nih.gov These computational tools can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.gov

For instance, pharmacophore modeling can be used to identify the essential structural features required for biological activity, guiding the design of new analogues with improved properties. pjmhsonline.com Quantum-chemical studies can be employed to investigate the electronic properties and conformational preferences of this compound, which can influence its interaction with biological targets. researchgate.net

The development of predictive quantitative structure-activity relationship (QSAR) models can further aid in the design of novel derivatives. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be used to predict the activity of yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Protein Kinase A | -8.5 | LYS72, GLU91, PHE327 |

| Derivative 1 | Protein Kinase A | -9.2 | LYS72, GLU91, TYR330 |

| Derivative 2 | Protein Kinase B | -7.8 | VAL164, LYS179, THR291 |

Expansion of Mechanistic Elucidation Studies for Diverse Biological Targets

While the initial biological profile of this compound may be known, a comprehensive understanding of its mechanism of action against a broader range of biological targets is crucial for its translational potential. Future research should focus on expanding the scope of mechanistic studies to include a diverse array of protein families, such as kinases, G-protein coupled receptors (GPCRs), and epigenetic targets like histone methyltransferases. nih.gov

For example, investigating the effect of this compound on enzyme kinetics can reveal whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. Cellular thermal shift assays (CETSA) can be employed to confirm direct target engagement within a cellular context. Furthermore, transcriptomic and proteomic approaches can provide a global view of the cellular pathways modulated by this compound, potentially uncovering novel mechanisms of action and off-target effects.

The exploration of this scaffold's potential as an inhibitor of protein-protein interactions (PPIs) is another promising avenue. Many disease-related processes are driven by aberrant PPIs, and small molecules that can disrupt these interactions are of significant therapeutic interest.

Exploration of New Analytical Techniques for Real-Time Structural and Conformational Monitoring

A deeper understanding of the structural dynamics of this compound is critical for a complete picture of its biological activity. The application of advanced analytical techniques can provide unprecedented insights into its conformational behavior in solution and when bound to its biological targets.

Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, including techniques like NOESY and ROESY, can be used to determine the solution-state conformation of this compound and its derivatives. X-ray crystallography remains the gold standard for obtaining high-resolution structural information in the solid state and can reveal the precise binding mode when co-crystallized with a target protein.

The use of techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide real-time kinetic and thermodynamic data on the binding of this compound to its biological targets. These data are invaluable for understanding the driving forces behind molecular recognition and for optimizing the binding affinity and selectivity of future analogues.

Table 2: Illustrative Data from a Hypothetical Surface Plasmon Resonance (SPR) Analysis

| Compound | Target Protein | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |

|---|---|---|---|---|

| This compound | Target X | 1.2 x 10^5 | 5.8 x 10^-4 | 4.8 |

| Derivative A | Target X | 2.5 x 10^5 | 4.1 x 10^-4 | 1.6 |

| Derivative B | Target Y | 8.9 x 10^4 | 1.2 x 10^-3 | 13.5 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-(Indolin-1-yl)-4-methylnicotinonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves multicomponent reactions or nucleophilic substitution. For example, a protocol similar to the synthesis of 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile (Table IV.2 in ) uses a one-pot condensation of aldehydes, ketones, and malononitrile under reflux in ethanol with ammonium acetate as a catalyst. Optimization can include varying solvents (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst loading (5–10 mol%) to improve yield .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Compare chemical shifts (δ) with structurally analogous compounds like 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile (), focusing on aromatic proton environments (δ 7.35–8.42 ppm) and nitrile carbon signals (~110–120 ppm).

- X-ray diffraction : Use single-crystal X-ray analysis, as demonstrated for 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile (), to resolve bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles between aromatic rings .

Q. What are the key pharmacological targets for nicotinonitrile derivatives, and how can this compound be screened for bioactivity?

- Methodological Answer : Nicotinonitriles often target kinases, cytochrome P450 enzymes, or antimicrobial pathways. For screening:

- Perform in vitro assays (e.g., enzyme inhibition using fluorescence polarization or radiometric assays).

- Use molecular docking to predict binding affinity to targets like indoleamine 2,3-dioxygenase (IDO1), leveraging structural analogs such as 4-(indolin-1-yl)benzoic acid () .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For example:

- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria (e.g., keto-enol forms).

- DFT calculations : Compare computed vs. experimental spectra, as seen in studies on 2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile ( ), to validate assignments .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitrile carbon vs. indole nitrogen).

- Simulate transition states for Suzuki-Miyaura coupling, referencing studies on 6-formylnicotinonitrile () to predict regioselectivity .

Q. How can the stability of this compound under physiological conditions be assessed for drug development?

- Methodological Answer : Conduct accelerated stability studies:

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS.

- Microsomal stability : Use liver microsomes to assess metabolic liability, comparing results to methyl 6-nitro-1H-indazole-4-carboxylate (), which shares a nitrile group .

Q. What experimental designs are suitable for investigating the intermolecular interactions of this compound with biomacromolecules?

- Methodological Answer : Combine biophysical and structural biology techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.